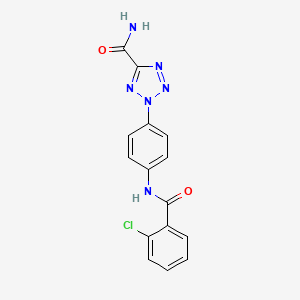

2-(4-(2-chlorobenzamido)phenyl)-2H-tetrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(4-(2-chlorobenzamido)phenyl)-2H-tetrazole-5-carboxamide” is a complex organic molecule. It likely contains a tetrazole ring, which is a type of heterocyclic aromatic compound, and a benzamido group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, benzamides can generally be synthesized through the reaction of benzoic acids and amines .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis

Aryl halides, which this compound appears to contain, can undergo nucleophilic aromatic substitution reactions under certain conditions .Aplicaciones Científicas De Investigación

Antitumor Activity

The synthesis and chemistry of compounds related to "2-(4-(2-chlorobenzamido)phenyl)-2H-tetrazole-5-carboxamide" have been extensively explored for their antitumor properties. For instance, studies have identified compounds with curative activity against leukemia, suggesting potential as prodrug modifications for existing anticancer drugs (Stevens et al., 1984). Further synthetic routes to antitumor drugs like temozolomide highlight the importance of such compounds in developing effective cancer therapies (Wang et al., 1997).

Synthesis and Electrochemical Properties

Research into the facile fabrication of redox-active and electrochromic films demonstrates the utility of related compounds in materials science. These studies show how the electron-withdrawing amide groups can block radical cation delocalization, leading to promising electrochromic and fluorescent properties (Hsiao & Wang, 2016).

Dual Inhibitor Activity

The discovery of dual inhibitors for histone deacetylase (HDAC) and cyclin-dependent kinase (CDK) with potent in vitro and in vivo anticancer activity is another significant application. Compounds exhibiting high antiproliferative activities and the ability to inhibit cell migration provide a promising strategy for malignant tumor treatment (Cheng et al., 2020).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[4-[(2-chlorobenzoyl)amino]phenyl]tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN6O2/c16-12-4-2-1-3-11(12)15(24)18-9-5-7-10(8-6-9)22-20-14(13(17)23)19-21-22/h1-8H,(H2,17,23)(H,18,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLDQDXVZGGREE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2653675.png)

![N-(4-methylbenzyl)-2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]acetamide](/img/structure/B2653682.png)

![N-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]prop-2-enamide](/img/structure/B2653687.png)

![3-fluoro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2653690.png)

![4-acetyl-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2653692.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2653694.png)

![N-(cyanomethyl)-3-[5-(2,4-difluorophenyl)-1,3-oxazol-2-yl]propanamide](/img/structure/B2653695.png)

![2-((2,4-dichloro-5-methylphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2653697.png)